Ursolic Acid-d3 Ursolic Acid-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206737
InChI:
SMILES:
Molecular Formula: C₃₀H₄₅D₃O₃
Molecular Weight: 459.72

Ursolic Acid-d3

CAS No.:

Cat. No.: VC0206737

Molecular Formula: C₃₀H₄₅D₃O₃

Molecular Weight: 459.72

* For research use only. Not for human or veterinary use.

Ursolic Acid-d3 -

Specification

Molecular Formula C₃₀H₄₅D₃O₃
Molecular Weight 459.72

Introduction

CHEMICAL PROPERTIES AND STRUCTURE

Ursolic Acid-d3 is characterized by its precise chemical composition and structural features, which closely mirror those of non-deuterated ursolic acid while incorporating three deuterium atoms at specific positions.

Chemical Identity and Physical Properties

The chemical properties of Ursolic Acid-d3 are summarized in the following table:

PropertySpecification
Chemical Name(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
Molecular FormulaC₃₀D₃H₄₅O₃
Molecular Weight459.719 Da
Accurate Mass459.379
Physical FormNeat solid
Shipping TemperatureRoom temperature
Melting PointSimilar to ursolic acid (~292°C, decomposition)
SolubilityPoor water solubility, soluble in organic solvents

Structural Features

The molecular structure of Ursolic Acid-d3 is defined by a pentacyclic triterpene skeleton with a carboxylic acid group at C-28 and a hydroxyl group at C-3. The three deuterium atoms are strategically positioned at the C-10 and C-11 positions, specifically one deuterium at C-10 and two at C-11. These positions were selected for deuteration to minimize any potential effects on the compound's chemical behavior while ensuring mass spectrometric distinguishability.

Structural Identifiers

The following structural identifiers are associated with Ursolic Acid-d3:

IdentifierValue
SMILES[2H]C1([2H])C[C@@]2(C)C@@HC(C)(C)[C@@]1([2H])O
InChIInChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1/i12D2,23D

ANALYTICAL APPLICATIONS AND METHODOLOGIES

Mass Spectrometric Applications

Ursolic Acid-d3 serves as a valuable internal standard for the quantification of ursolic acid in complex biological matrices. The three deuterium atoms create a mass shift of +3 Da relative to non-deuterated ursolic acid, allowing clear differentiation between the analyte and internal standard during mass spectrometric analysis.

In a pioneering study, a rapid and sensitive method for quantifying ursolic acid and oleanolic acid in human plasma was developed using ultra-performance liquid chromatography (UPLC) interfaced with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) . This method demonstrated:

  • Limit of detection: 0.5 ng/mL

  • Linear range: 1-100 ng/mL

  • Recovery from plasma: 70-115%

  • Total analysis time: 7 minutes

  • Retention times: 3.25 min (internal standard), 3.65 min (ursolic acid), and 3.85 min (oleanolic acid)

Sample Preparation and Analysis Protocol

The analytical protocol for using Ursolic Acid-d3 as an internal standard typically involves:

  • Preparation of internal standard solution by dissolving in methanol to create a 1 μg/mL solution

  • Addition of internal standard to plasma samples alongside acetic acid solution

  • Extraction using supported liquid extraction (SLE)

  • Chromatographic separation using an Acquity UPLC HSS C-18 column

  • Isocratic elution with a mobile phase consisting of methanol and 5 mM ammonium acetate (85:15)

  • Detection using APCI in negative ion mode with selected ion monitoring

Validation Parameters

The analytical methods employing Ursolic Acid-d3 have demonstrated robust validation parameters, as shown in the following table:

Validation ParameterPerformance
Intra-day Accuracy95-101%
Inter-day Accuracy96-103%
Intra-day Precision (CV%)2.6-8.8%
Inter-day Precision (CV%)5.2-12.2%
StabilityStock solutions stable at -80°C for >1 month
System Suitability%CV of signal intensity: 2.5-6.2%

BIOLOGICAL SIGNIFICANCE OF URSOLIC ACID

While Ursolic Acid-d3 primarily serves analytical purposes, understanding the biological significance of its non-deuterated counterpart provides important context for its applications. Ursolic acid exhibits numerous pharmacological activities that make it a compound of significant research interest.

Anti-inflammatory and Anti-cancer Properties

Ursolic acid demonstrates potent anti-inflammatory and pro-apoptotic properties. Studies have shown that it:

  • Induces apoptosis in HaCaT cells in a concentration-dependent manner

  • Decreases M5-stimulated IL-6 and IL-8 release

  • Reduces expression of S100A7, S100A8, and S100A9 psoriasis biomarkers

  • Normalizes hyperproliferative phenotype stimulated by M5 cytokine mix

In cancer research, ursolic acid has emerged as a promising candidate for multitargeted therapy. It has been shown to:

  • Inhibit phosphorylation of Chk1, Chk2, and BRCA in a dose-dependent manner

  • Modulate generation of cellular and mitochondrial reactive oxygen species (ROS)

  • Trigger DNA damage response in embryonic cancer stem cells

  • Weaken surveillance mechanisms by blocking 53BP1 foci formation induced by VRK1

Autophagy Induction and Anti-parasitic Activity

Research has demonstrated that ursolic acid promotes autophagy, a cellular mechanism involved in eliminating intracellular pathogens and damaged cellular components. In studies focusing on Trypanosoma cruzi infection, ursolic acid:

  • Decreased amastigote numbers in infected cells

  • Induced autophagy response in both macrophages and cardiac cells

  • Promoted parasite damage through autophagy induction

  • Demonstrated direct cytotoxic effect on trypomastigotes of T. cruzi

Anti-aging and Metabolic Effects

Ursolic acid has shown promising anti-aging effects through regulation of key biomarkers:

  • Mimics short-term caloric restriction and exercise

  • Upregulates expression of anti-aging biomarkers including SIRT1, SIRT6, PGC-1α/β, and klotho

  • Decreases cellular energy status (ATP and ADP)

  • Enhances energy-sensor proteins (AMPK, sirtuins, PGC-1α/β)

  • Demonstrates tissue-specific beneficial effects including neuroprotection, skeletal muscle rejuvenation, liver protection, and prevention of kidney diseases

APPLICATIONS OF URSOLIC ACID-D3 IN RESEARCH

Pharmacokinetic Studies

Ursolic Acid-d3 plays a crucial role in pharmacokinetic investigations of ursolic acid. In a study examining the absorption and clearance of ursolic acid following consumption, plasma concentrations were monitored using mass spectrometry with deuterated internal standards. The results revealed:

  • Ursolic acid concentrations increased over time, reaching maximum concentration at approximately 4 hours (3.3 ± 1.1 ng/mL)

  • Concentrations remained near maximum for approximately 8 hours

  • Complete clearance from plasma occurred within 48 hours post-consumption

Metabolic Fate Investigations

The deuterium labeling in Ursolic Acid-d3 makes it invaluable for tracing the metabolic pathways and transformations of ursolic acid in biological systems. By comparing the mass spectrometric profiles of deuterated and non-deuterated compounds, researchers can identify metabolic intermediates and determine biotransformation routes.

Standard Reference Material

FORMULATION AND DELIVERY APPLICATIONS

Liposomal Formulations

While Ursolic Acid-d3 itself is primarily used as an analytical tool, understanding the formulation strategies for ursolic acid provides valuable insights for researchers. Liposomal formulations of ursolic acid have been developed to enhance its bioavailability and targeting capabilities.

In a study examining multifunctional targeting ursolic acid liposomes for treatment of brain gliomas, the formulation demonstrated:

  • Encapsulation efficiency of 78.90 ± 0.57%

  • Particle size of 109.03 ± 0.34 nm

  • Zeta potential of -12.30 ± 0.10 mV

  • Controlled release profile (25.88 ± 1.21% release at 48h compared to 90.94 ± 1.10% for free ursolic acid)

Enhanced Therapeutic Effects

The liposomal formulation significantly enhanced the therapeutic effects of ursolic acid:

  • Induced 48.47% apoptosis in C6 glioma cells (compared to 5.59% for free ursolic acid)

  • Induced 32.43% apoptosis in C6 glioma stem cells (compared to 4.75% for free ursolic acid)

  • Demonstrated 66.69 ± 14.1% tumor inhibition rate in vivo (compared to 20.69 ± 6.87% for free ursolic acid)

  • Extended median survival time to 32 days (compared to 21 days for free ursolic acid)

FUTURE RESEARCH DIRECTIONS

Expanding Analytical Applications

Future research on Ursolic Acid-d3 could focus on developing additional analytical methods with enhanced sensitivity and specificity. Potential directions include:

  • Application in newer mass spectrometric techniques such as ion mobility spectrometry

  • Development of multiplex assays for simultaneous detection of various triterpenes

  • Validation of methods for additional biological matrices beyond plasma

  • Exploration of alternative extraction techniques for improved recovery

Metabolite Identification

Ursolic Acid-d3 holds significant potential for identifying and characterizing metabolites of ursolic acid in various biological systems. Studies could aim to:

  • Map complete metabolic pathways of ursolic acid

  • Identify tissue-specific metabolic transformations

  • Determine structure-activity relationships of metabolites

  • Assess the biological activities of key metabolites

Integrated Omics Approaches

The use of Ursolic Acid-d3 in integrated omics approaches could provide comprehensive insights into the mechanisms of action of ursolic acid:

  • Integration with proteomics to identify protein targets

  • Combination with transcriptomics to understand gene expression changes

  • Application in metabolomics to map affected metabolic networks

  • Implementation in pharmacometabolomics to predict individual responses

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